molecular formula C19H16ClN3O2 B14968331 4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide

4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B14968331
M. Wt: 353.8 g/mol
InChI Key: ASORYGQTEHCQQS-UHFFFAOYSA-N
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Description

4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Zardaverine: An anti-platelet agent with a pyridazine core.

    Emorfazone: An anti-inflammatory agent with a pyridazine structure.

    Pyridaben: A herbicide with a pyridazine ring.

Uniqueness

4-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chloro group and a phenylpyridazinyl moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-6-15(7-9-16)19(24)21-12-13-25-18-11-10-17(22-23-18)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24)

InChI Key

ASORYGQTEHCQQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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